テトラヒドロパルマチン塩酸塩

概要

説明

Tetrahydropalmatine hydrochloride is an isoquinoline alkaloid primarily found in the plant species of the genera Corydalis and Stephania. It has been traditionally used in Chinese herbal medicine for its analgesic and sedative properties . The compound has gained attention for its potential therapeutic effects, including its use as an alternative to benzodiazepines and opiates .

科学的研究の応用

Tetrahydropalmatine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.

Industry: Utilized in the production of dietary supplements and herbal preparations.

作用機序

テトラヒドロパルマチン塩酸塩は、主にドーパミンD1およびD2受容体の拮抗作用によって効果を発揮します。 また、アルファアドレナリン受容体およびセロトニン受容体と相互作用し、鎮静作用と鎮痛作用に寄与します 。 この化合物は、電圧依存性L型カルシウムチャネルをブロックし、カリウムチャネルを活性化させる能力により、その治療の可能性をさらに高めています .

類似の化合物:

ベルベリン塩酸塩: 同様の薬理学的特性を持つ別のイソキノリンアルカロイド。

パルマチン塩酸塩: 構造が似ており、同じ植物種に見られます.

独自性: テトラヒドロパルマチン塩酸塩は、その特定の受容体相互作用と、神経疾患から心臓血管疾患まで、幅広い状態の治療における潜在的な使用により、ユニークです .

結論として、テトラヒドロパルマチン塩酸塩は、さまざまな科学および医療分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな特性と幅広い用途により、継続的な研究の価値ある対象となっています。

生化学分析

Biochemical Properties

Tetrahydropalmatine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

Tetrahydropalmatine hydrochloride has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is a potent muscle relaxant .

Molecular Mechanism

The molecular mechanism of Tetrahydropalmatine hydrochloride involves interactions with various biomolecules. It has been reported to interact with a number of receptor types, including dopamine D1, D2, D3 receptors, alpha-1 adrenergic receptors, and GABA-A receptors .

Temporal Effects in Laboratory Settings

Tetrahydropalmatine hydrochloride has been shown to exert robust antihyperalgesia effects through down-regulation of P2X3 receptors and TRPV1 in inflammatory pain . This suggests that the effects of Tetrahydropalmatine hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

Tetrahydropalmatine hydrochloride demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of Tetrahydropalmatine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways of Tetrahydropalmatine hydrochloride involve several enzymes and cofactors. The biotransformation of Tetrahydropalmatine hydrochloride mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

Tetrahydropalmatine hydrochloride can be absorbed, widely distributed in various tissues or organs, and rapidly metabolized/eliminated after oral administration .

Subcellular Localization

Given its wide distribution in various tissues and organs, it is likely that it is localized to multiple subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatine hydrochloride typically involves the hydrogenation of dehydrocorydaline. The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of tetrahydropalmatine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

反応の種類: テトラヒドロパルマチン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてデヒドロコリダリンを生成できます。

還元: デヒドロコリダリンの水素化により、テトラヒドロパルマチンが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 炭素担持パラジウム(Pd / C)は、水素化反応の触媒として一般的に使用されます。

主要な生成物:

酸化: デヒドロコリダリン

還元: テトラヒドロパルマチン

置換: さまざまなメトキシ置換誘導体.

4. 科学研究の応用

テトラヒドロパルマチン塩酸塩は、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Berberine Hydrochloride: Another isoquinoline alkaloid with similar pharmacological properties.

Palmatine Hydrochloride: Shares structural similarities and is found in the same plant species.

Uniqueness: Tetrahydropalmatine hydrochloride is unique due to its specific receptor interactions and its potential use in treating a wide range of conditions, from neurological disorders to cardiovascular diseases .

特性

IUPAC Name |

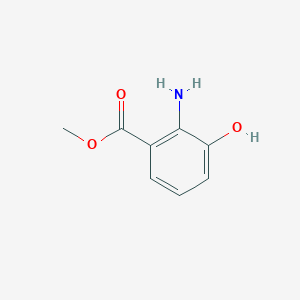

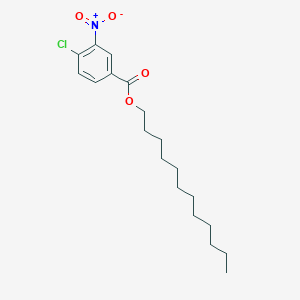

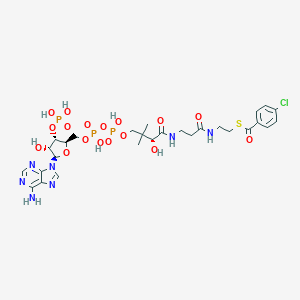

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for the antihypertensive effects of Tetrahydropalmatine hydrochloride?

A1: Research suggests that Tetrahydropalmatine hydrochloride exerts its antihypertensive effects primarily through its action on the central nervous system (CNS). [] Specifically, it appears to lower blood pressure by reducing sympathetic tone, leading to a decrease in plasma noradrenaline levels. [] This effect was observed both in spontaneously hypertensive rats (SHRs) and after direct injection of THP into the brain. []

Q2: Does Tetrahydropalmatine hydrochloride directly influence noradrenaline levels in the body?

A2: Yes, studies have shown that administration of Tetrahydropalmatine hydrochloride leads to a decrease in plasma noradrenaline levels in SHRs. [] While the exact mechanism by which this occurs requires further investigation, the observed reduction in noradrenaline alongside the blood pressure lowering effect suggests a potential link between THP's CNS activity and its influence on the sympathetic nervous system. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。